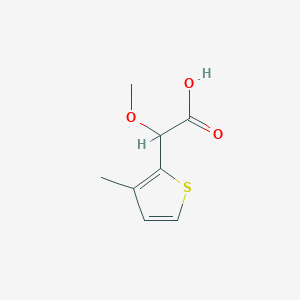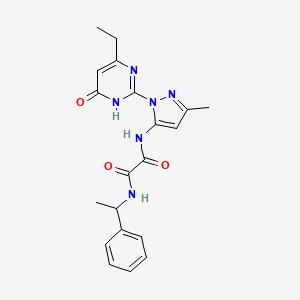
1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms. It has a fluorine atom attached to the phenyl ring, which can significantly alter the properties of the molecule, often increasing its reactivity. The presence of a methyl group on the triazole ring may also influence its chemical behavior .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl groups. These groups can cause the molecule to have distinct regions of electron density, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the fluorine atom, and the methyl groups. The 1,2,4-triazole ring is a versatile moiety that can participate in various chemical reactions. The fluorine atom is highly electronegative, making the carbon-fluorine bond polar and susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The 1,2,4-triazole ring could contribute to its stability and may influence its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
The compound can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
2. Potential Imaging Agents for Biological Applications The compound could potentially be used in the synthesis of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Agricultural Applications
The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Pharmaceuticals
The compound could potentially be used in the pharmaceutical industry. Over 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Synthesis of Pyrido[2,3-d]pyrimidines
The compound could potentially be used in the synthesis of pyrido[2,3-d]pyrimidines . These compounds have shown therapeutic interest and have been approved for use as therapeutics .
Raw Material in Organic Synthesis
The compound is an important raw material and intermediate used in organic synthesis . It can be used in the production of various other compounds.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound’s primary targets are Tumor necrosis factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These are key cytokines involved in the inflammatory response. TNF is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. IL-1β and IL-6 are also pro-inflammatory cytokines that play important roles in immune response.
Mode of Action
The compound acts as an inhibitor of these cytokines, reducing their levels and thereby mitigating the inflammatory response . It achieves this by binding to these cytokines and preventing them from interacting with their respective receptors, thus blocking the signal transduction pathway .
Biochemical Pathways
The inhibition of these cytokines affects the NF-κB signaling pathway , a key regulator of immune response to infection. Inhibition of TNFα, IL-1β, and IL-6 leads to a decrease in the expression of inflammatory genes that are regulated by the NF-κB pathway .
Pharmacokinetics
The compound is likely to be absorbed in the gastrointestinal tract after oral administration .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the key cytokines involved in the inflammatory response, the compound can reduce cellular infiltration to sites of inflammation, thereby reducing local damage .
Eigenschaften
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-5-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-6-5-8(11)3-4-9(6)15-10(12)13-7(2)14-15/h3-5H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFJAYZZLUTDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=NC(=N2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine | |
CAS RN |
1341439-39-1 |
Source


|
| Record name | 1-(4-fluoro-2-methylphenyl)-3-methyl-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)




methyl}phenol](/img/structure/B2813777.png)


![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)

![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)


![N''-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide](/img/structure/B2813790.png)